

"Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"

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Compound of Interest

Compound Name: **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**

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An In-Depth Technical Guide to **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**

This technical guide provides a comprehensive overview of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of biologically active agents, including inhibitors of critical cellular pathways.^{[1][2][3]} This document details the compound's physicochemical properties, provides relevant experimental protocols for its synthesis, and explores its role as a scaffold in targeting significant signaling pathways.

Compound Data and Physicochemical Properties

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid organic compound.^[4] Its key quantitative data and identifiers are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	255.07 g/mol	[4] [5]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[4] [5] [6]
CAS Number	354548-08-6	[4] [5]
IUPAC Name	methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate	[5]
Physical Form	Solid	[4]
InChI Key	DCQQILZPUHSRGM-UHFFFAOYSA-N	[4] [5]
SMILES String	COC(=O)c1cn2cc(Br)ccc2n1	[4]

Experimental Protocols: Synthesis

The synthesis of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate** and related structures typically involves a key cyclization reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α -halocarbonyl compound.

Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for creating the core 6-bromoimidazo[1,2-a]pyridine structure involves the reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde or bromomalonaldehyde.[\[7\]](#)[\[8\]](#)

Materials:

- 2-amino-5-bromopyridine
- 40% Chloroacetaldehyde aqueous solution or 2-Bromomalonaldehyde
- Sodium bicarbonate (or other suitable base)[\[8\]](#)
- Solvent (e.g., Ethanol, Acetonitrile, Water)[\[7\]](#)[\[8\]](#)

- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction vessel.
- Add the chloroacetaldehyde solution or 2-bromomalonaldehyde to the mixture. The molar ratio is typically around 1:1.2 to 1:1.5 (aminopyridine:aldehyde).[\[7\]](#)
- Add a base such as sodium bicarbonate to the mixture.[\[8\]](#)
- Heat the reaction mixture. Temperatures can range from 25°C to 80°C, and reaction times can vary from 2 to 24 hours, sometimes under reflux or microwave irradiation to accelerate the reaction.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Monitor the reaction to completion using an appropriate method (e.g., TLC).
- Once complete, quench the reaction, often with a saturated sodium bicarbonate solution.[\[7\]](#)
- Extract the product using an organic solvent like ethyl acetate.[\[7\]](#)
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[\[7\]](#)
- Purify the resulting crude product, typically by silica gel column chromatography, to yield the 6-bromoimidazo[1,2-a]pyridine core.[\[7\]](#)

Protocol 2: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

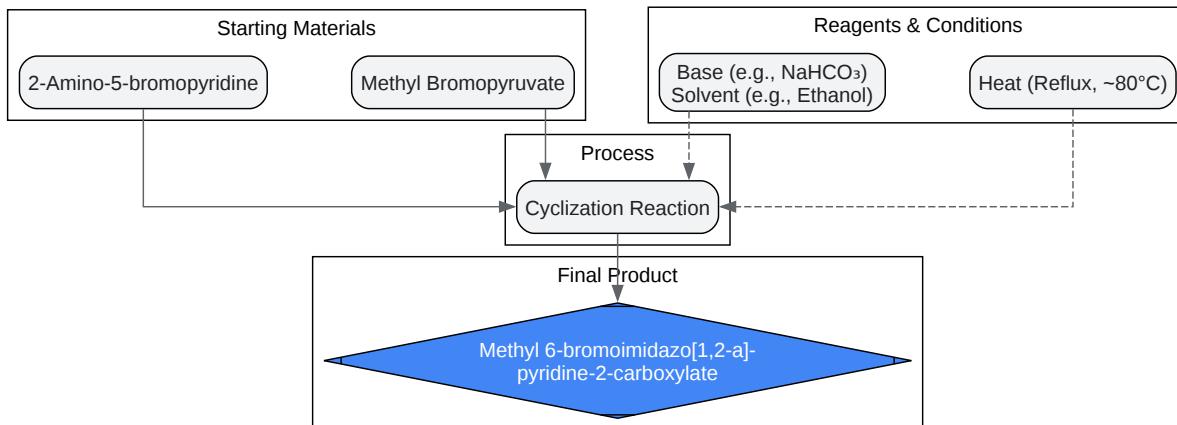
This protocol describes the cyclization step to form the final ester product, a method adapted from the synthesis of analogous compounds.[\[1\]](#)[\[2\]](#)

Materials:

- A suitable precursor, such as 6-(6-aminopyridin-3-yl) derivative (for more complex structures) or simply 2-amino-5-bromopyridine for a direct approach.
- Methyl bromopyruvate
- Sodium bicarbonate (NaHCO_3)
- Ethanol (EtOH)

Procedure:

- Combine the aminopyridine precursor (1.0 mmol), methyl bromopyruvate (3.0 mmol), and sodium bicarbonate (3.0 mmol) in a flask containing ethanol (e.g., 10 mL).[\[1\]](#)[\[2\]](#)
- Heat the mixture to 80°C and maintain it at reflux for approximately 4 hours.[\[1\]](#)[\[2\]](#)
- Monitor the reaction's progress via thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude product can then be purified by column chromatography on silica gel to isolate the target compound, **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**.



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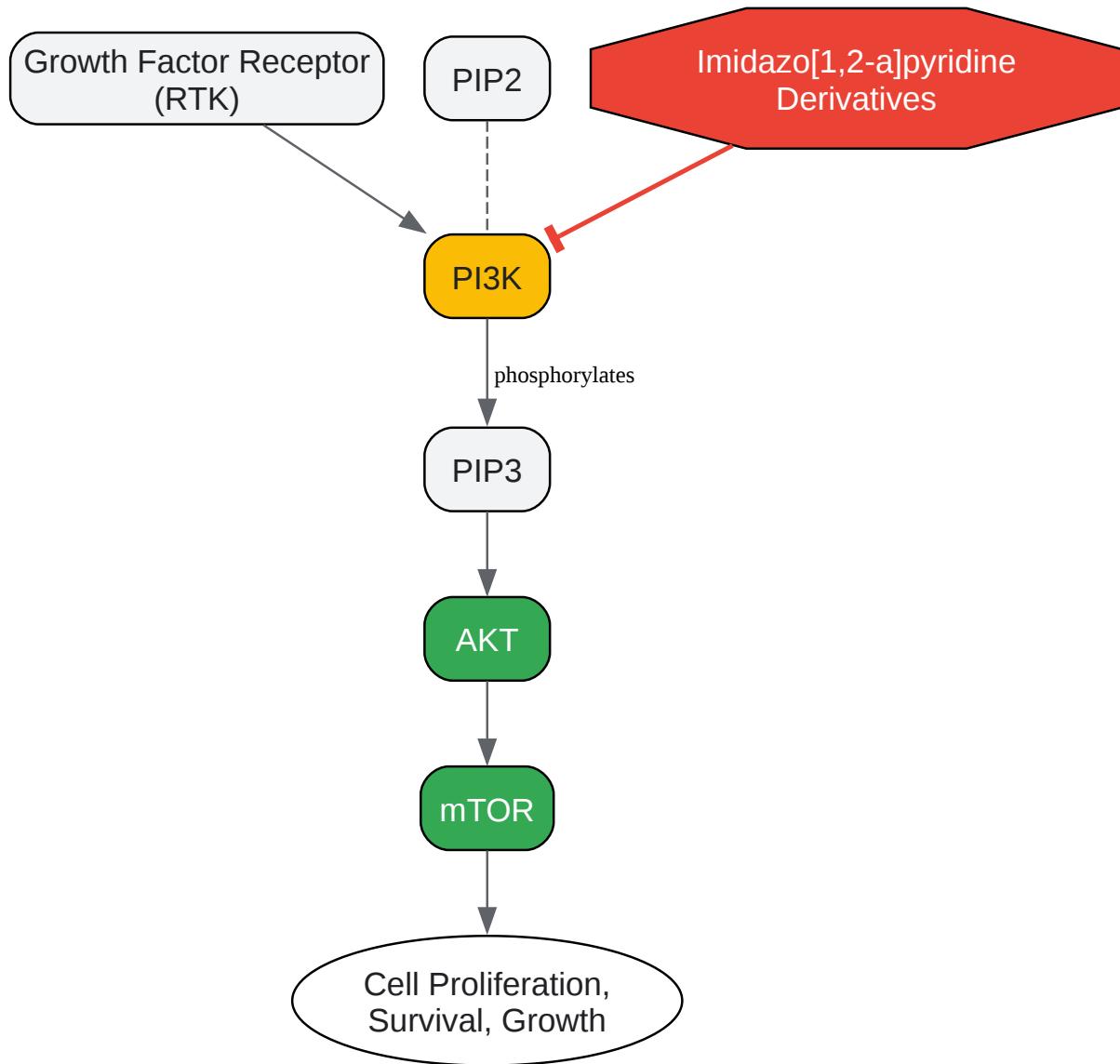
General synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting various diseases, from cancer to bacterial infections.

Inhibition of the PI3K/AKT/mTOR Pathway

Derivatives of imidazo[1,2-a]pyridine are recognized as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.^[2] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.^{[2][9]} By inhibiting PI3K α , these compounds can block downstream signaling through AKT and the mechanistic target of rapamycin (mTOR), leading to cell cycle arrest (commonly at the G2/M phase) and apoptosis in cancer cells.^{[2][9]}



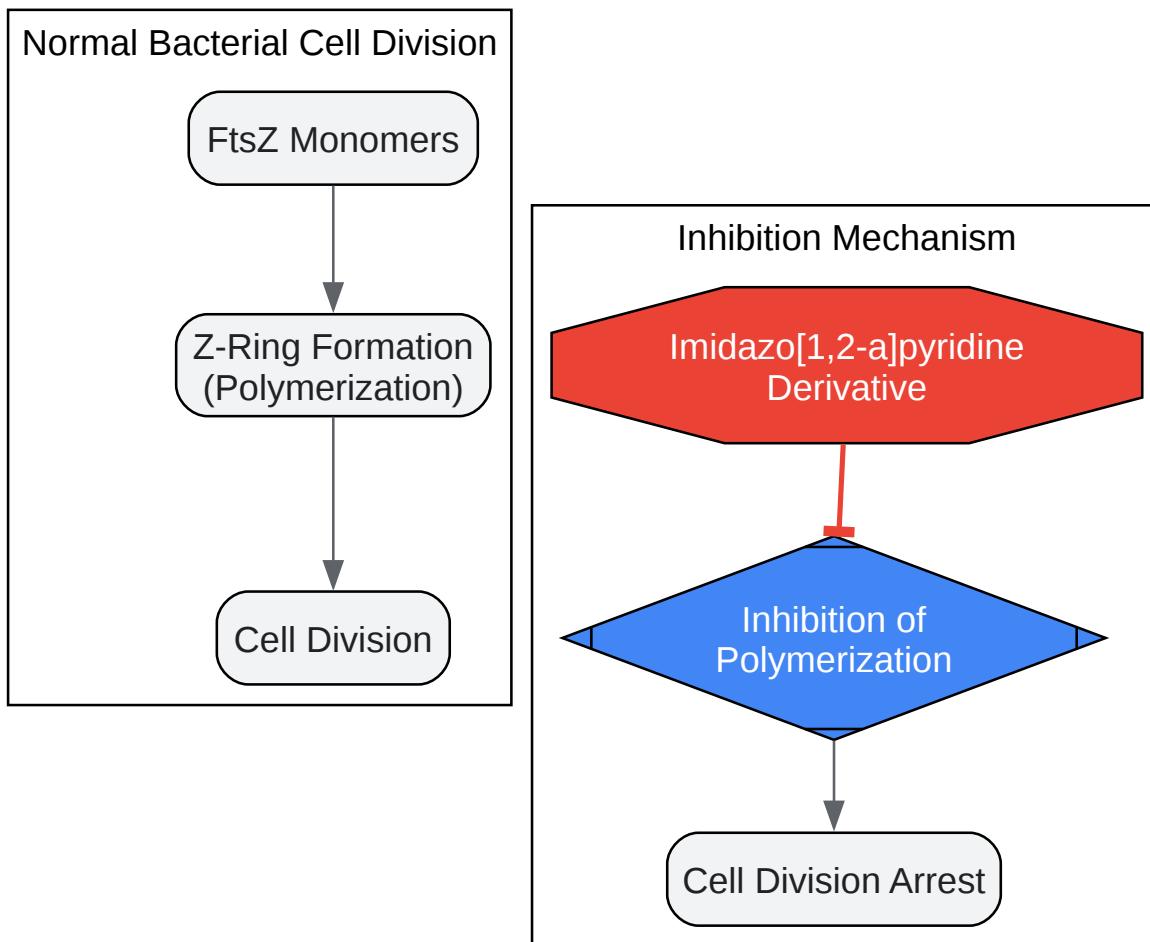
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Inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Bacterial Cell Division (FtsZ)

Recent research has identified certain ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of *Streptococcus pneumoniae*.^{[10][11]} The target of these compounds is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial bacterial cell-division protein that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.^[10] By inhibiting FtsZ function, these compounds effectively block cell

division, leading to an anti-bacterial effect. This represents a promising avenue for developing new antibiotics, especially in the face of rising multi-drug resistance.[\[10\]](#)



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Mechanism of bacterial FtsZ protein inhibition.

Other Potential Applications

The imidazo[1,2-a]pyridine scaffold has also been investigated for other therapeutic applications. Studies have explored its use in developing inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a critical post-translational modification.[\[12\]](#) Furthermore, various derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[\[13\]](#)

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